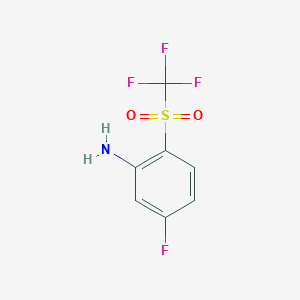

5-Fluoro-2-(trifluoromethylsulphonyl)aniline

Beschreibung

Eigenschaften

Molekularformel |

C7H5F4NO2S |

|---|---|

Molekulargewicht |

243.18 g/mol |

IUPAC-Name |

5-fluoro-2-(trifluoromethylsulfonyl)aniline |

InChI |

InChI=1S/C7H5F4NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |

InChI-Schlüssel |

WBIQRFHLENJDLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)N)S(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline typically involves the introduction of the trifluoromethylsulphonyl group to a fluorinated aniline derivative. One common method involves the reaction of 5-fluoro-2-nitroaniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethylsulphonyl group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(trifluoromethylsulphonyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group enhances the compound’s reactivity and ability to form stable complexes with various substrates. This property is exploited in both chemical synthesis and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

5-Fluoro-2-(1H-imidazol-1-yl)aniline (CAS 251649-52-2)

- Structure : Imidazole group at position 2, fluorine at position 3.

- Key Differences : The imidazole group is a weaker electron-withdrawing substituent compared to -SO₂CF₃, leading to reduced electrophilicity. This compound is utilized in fragment-based drug discovery (e.g., targeting Burkholderia pseudomallei) due to its hydrogen-bonding capability .

- Molecular Weight : 177.17 g/mol vs. 273.18 g/mol for the target compound.

- Key Differences: The para-substituted sulfonyl group enhances electrophilicity but lacks the steric and electronic modulation from the 5-fluoro substituent. This compound is noted for its reactivity in nucleophilic substitutions .

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline (CAS 869945-46-0)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₇H₅F₄NO₂S | 273.18 | -SO₂CF₃, -F | 2.1 |

| 5-Fluoro-2-(1H-imidazol-1-yl)aniline | C₉H₈FN₃ | 177.17 | -Imidazole, -F | 1.5 |

| 4-(Trifluoromethylsulfonyl)aniline | C₇H₆F₃NO₂S | 233.19 | -SO₂CF₃ (para) | 1.8 |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | -CF₃ (meta) | 2.4 |

*LogP values estimated using fragment-based methods.

Research Findings and Trends

- Spectroscopic Differences :

- Molecular Docking: Sulfonylanilines demonstrate superior docking scores in protein binding sites (e.g., RAD51 inhibitors) compared to non-sulfonyl analogues, attributed to stronger hydrogen bonds with -SO₂CF₃ .

Biologische Aktivität

5-Fluoro-2-(trifluoromethylsulphonyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by relevant data and research findings.

Molecular Structure:

- Molecular Formula: C7H5F4N1O2S

- Molecular Weight: 243.18 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials: Fluoroaniline and trifluoromethyl sulfonyl chloride.

- Reaction Conditions: The reaction is conducted under controlled temperatures, often using solvents like dichloromethane or DMF (Dimethylformamide) to enhance solubility and reaction efficiency.

Biological Activity

This compound exhibits a variety of biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer cells. The mechanism involves the activation of caspase pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and tumor growth.

- Receptor Modulation: The compound can modulate receptor activity, influencing cellular responses such as apoptosis and proliferation.

Applications in Research and Industry

-

Pharmaceutical Development:

- As a potential lead compound for developing new antimicrobial and anticancer drugs.

- Its unique structure allows for modifications that can enhance selectivity and potency.

-

Material Science:

- Used as a precursor in the synthesis of advanced materials with specific electronic properties due to the presence of trifluoromethyl groups.

-

Agrochemicals:

- Investigated for its potential use in developing herbicides or pesticides owing to its biological activity against microbial pathogens.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethylsulphonyl)aniline, and how can purity be optimized?

- Methodology :

- Palladium-catalyzed coupling : Adapt protocols from similar aryl amines (e.g., describes Suzuki coupling of 2-bromo-5-fluoroaniline with boronic acids using PdCl₂(PPh₃)₂). For the trifluoromethylsulphonyl group, introduce sulphonation via reaction with trifluoromethanesulfonyl chloride under basic conditions (e.g., LDA/THF at 0°C as in ).

- Purification : Use flash chromatography (SiO₂, hexane/ethyl acetate gradients) followed by recrystallization in non-polar solvents to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- ¹⁹F NMR : Identify fluorine environments (CF₃ and aromatic F) with shifts typically at -60 to -70 ppm (CF₃) and -110 to -120 ppm (aryl-F) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂CF₃).

Advanced Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., negative charge localization at the para position relative to -NH₂).

- QSAR analysis : Correlate Hammett σ values of substituents (CF₃SO₂, F) with reaction rates in NAS ( uses QSAR for sulphonamide analogues) .

- Contradictions : Experimental rates may deviate from predictions due to steric hindrance from CF₃SO₂; validate with kinetic studies .

Q. What are the environmental fate and degradation pathways of this compound in soil systems?

- Experimental design :

- Soil column studies : Simulate leaching using spiked soil (0.1–10 ppm) under varying pH (4–8) and pump speeds (’s aniline migration model can be adapted) .

- Degradation analysis : LC-MS/MS to detect intermediates (e.g., hydroxylated or de-sulphonated products).

- Key findings : CF₃SO₂ groups resist hydrolysis, but microbial action may cleave sulphonyl linkages under aerobic conditions. Fluorine persistence requires specialized remediation strategies .

Q. How does the trifluoromethylsulphonyl group influence the compound’s electronic properties compared to analogues like 5-Fluoro-2-nitroaniline?

- Spectroscopic comparison :

- UV-Vis : CF₃SO₂ exhibits stronger electron-withdrawing effects (λmax shifts ~20 nm vs. nitro groups).

- Cyclic voltammetry : Higher reduction potentials for CF₃SO₂ due to stabilization of radical intermediates .

Methodological Notes

- Contradictions addressed : ’s sulphonamide analogue (4-(difluoromethylsulphonyl)-2-fluoroaniline) highlights steric/electronic differences; adjust models accordingly.

- Data gaps : Limited direct studies on the target compound necessitate extrapolation from structurally similar systems (e.g., trifluoromethylsulphonyl anilines in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.